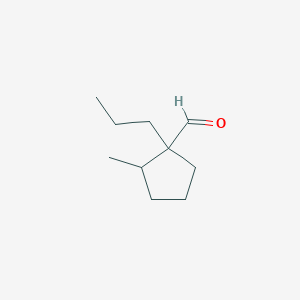

2-Methyl-1-propylcyclopentane-1-carbaldehyde

Description

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2-methyl-1-propylcyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C10H18O/c1-3-6-10(8-11)7-4-5-9(10)2/h8-9H,3-7H2,1-2H3 |

InChI Key |

UQOZJAXJPOIVTL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCCC1C)C=O |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Propargyl Precursor

A direct route involves hydrogenating 2-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde (). The propargyl group (C≡CH) is reduced to a propyl group (CH2CH2CH3) using catalytic hydrogenation.

- Conditions : Palladium on activated charcoal (Pd/C) in ethanol/water under H₂ atmosphere at 20°C for 96 hours ().

- Yield : ~94% (based on analogous reductions in).

- Mechanism :

$$

\text{RC≡CH} \xrightarrow[\text{H}2]{\text{Pd/C}} \text{RCH}2\text{CH}2\text{CH}3

$$

This method benefits from mild conditions but requires precise control to avoid over-reduction.

Oxidation of Cyclopentane Carboxylic Acid

Starting with 2-Methyl-1-propylcyclopentane-1-carboxylic acid (), the carboxylic acid group is reduced to an aldehyde.

- Step 1 : Convert acid to acyl chloride using thionyl chloride (SOCl₂):

$$

\text{RCOOH} \xrightarrow{\text{SOCl}_2} \text{RCOCl}

$$ - Step 2 : Selective reduction with lithium tri-tert-butoxyaluminum hydride (LiAlH(t-Bu)₃):

$$

\text{RCOCl} \xrightarrow[\text{-78°C}]{\text{LiAlH(t-Bu)}_3} \text{RCHO}

$$ - Challenges : Over-reduction to alcohol must be minimized.

Cyclization of β-Keto Esters

Adapting methods from alkyl cyclopentane dione synthesis (), β-keto esters undergo cyclization and subsequent modification.

- Substrate : Diethyl valeryl-succinate (C10H16O4).

- Cyclization : Use potassium tert-butoxide in xylene at 140°C to form 4-carbethoxy-2-methylcyclopentane-1,3-dione.

- Decarboxylation : Hydrolysis with aqueous NaOH, followed by acidic decarboxylation:

$$

\text{RCOOR'} \xrightarrow{\text{NaOH}} \text{RCOOH} \xrightarrow{\text{H}^+} \text{RH} + \text{CO}_2

$$ - Aldehyde Introduction : Oxidative cleavage or formylation (e.g., Vilsmeier-Haack reaction) post-cyclization.

Grignard Addition to Cyclopentanone

A stepwise assembly approach:

- Synthesize 2-methylcyclopentan-1-one via Friedel-Crafts acylation.

- Introduce propyl group via Grignard reagent (CH₂CH₂CH₂MgBr):

$$

\text{RC=O} + \text{R'MgX} \rightarrow \text{RC-O-MgX-R'} \xrightarrow{\text{H}_2\text{O}} \text{RCH(OH)R'}

$$ - Oxidize secondary alcohol to ketone, then reduce to aldehyde via Wolff-Kishner or other methods.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (Estimated) |

|---|---|---|---|

| Hydrogenation of alkyne | High yield; mild conditions | Requires propargyl precursor | 90–94% |

| Carboxylic acid reduction | Direct precursor availability | Risk of over-reduction | 60–75% |

| β-Keto ester cyclization | Scalable; established intermediates | Multi-step; decarboxylation control | 50–70% |

| Grignard addition | Flexible substituent introduction | Lengthy synthesis; oxidation challenges | 40–60% |

Key Data from Literature

- Hydrogenation : Palladium/charcoal in ethanol/water () is optimal for alkyne-to-alkane conversion.

- Cyclization : Potassium tert-butoxide in xylene at 140°C achieves efficient ring closure ().

- Decarboxylation : Acidic conditions (HCl/H₂SO₄) at reflux promote CO₂ elimination ().

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-propylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methyl and propyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, PCC

Reduction: NaBH4, LiAlH4

Substitution: Halogens, electrophiles

Major Products Formed:

Oxidation: 2-Methyl-1-propylcyclopentane-1-carboxylic acid

Reduction: 2-Methyl-1-propylcyclopentane-1-methanol

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

While comprehensive information on the applications of "2-Methyl-1-propylcyclopentane-1-carbaldehyde" is limited, related compounds and studies offer insight into its potential uses in scientific research and industrial applications.

Chemical Properties and Structure

This compound has the CAS No. 1934876-15-9 . The compound contains a cyclopentane ring, a propyl group, and a methyl group attached .

Potential Applications

Given the limited information on "this compound," research on structurally similar compounds can provide insights into potential applications:

Organic Synthesis

- Building Block: Similar compounds, such as 2-Propylcyclopentane-1-carboxylic acid, are used as building blocks in organic synthesis to create more complex molecules.

- Cycloaddition Reactions: Cyclopentane derivatives can undergo cycloaddition reactions, like the Diels-Alder reaction, which is important in organic chemistry .

Medicinal Chemistry and Drug Development

- Therapeutic Potential: 2-Propylcyclopentane-1-carboxylic acid has been investigated for potential therapeutic properties and as a precursor for drug development.

- Enzyme Inhibition: Derivatives of cyclopentane carboxylic acids can inhibit enzymes involved in metabolic disorders, suggesting a role in therapeutic interventions.

- Antimicrobial Activity: Research has indicated potential antimicrobial properties in cyclopentane derivatives, with efficacy against various bacterial strains.

- Bioactive Natural Products: Natural products with cyclopentane rings exhibit various biological activities, including antibacterial, antiviral, anti-malarial, and antifungal properties .

Chemical Reactions

- Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water under strong oxidative conditions.

- Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Substitution: Hydrogen atoms on the cyclopentane ring can be substituted with halogens or other functional groups using appropriate reagents.

Mechanism of Action

The mechanism of action of 2-Methyl-1-propylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity is exploited in enzyme-catalyzed reactions, where the compound acts as a substrate for aldehyde dehydrogenases. The enzyme catalyzes the oxidation of the aldehyde to a carboxylic acid, which is then further metabolized in cellular pathways .

Comparison with Similar Compounds

(1R,2R,5S)-2-Methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde

- Structure : Differs in the prop-1-en-2-yl substituent (allyl group) vs. a saturated propyl chain.

- Functionality : The unsaturated allyl group enhances electrophilic reactivity, making it more suitable for conjugation in fragrance synthesis.

Methyl 3-Aminocyclopentanecarboxylate (CAS 1314922-38-7)

- Structure : Cyclopentane core with an ester (-COOCH₃) and amine (-NH₂) group.

- Reactivity : The amine group introduces basicity and hydrogen-bonding capacity, contrasting with the aldehyde’s electrophilic character.

- Safety : Requires stringent handling due to amine-related toxicity (skin/eye irritation risks) .

2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone

1-Methylcyclopentanol (CAS 1462-03-9)

- Structure: Cyclopentanol derivative with a hydroxyl (-OH) group.

- Properties : Higher polarity due to -OH, increasing water solubility versus the hydrophobic aldehyde analog.

- Safety : Classified under EC 215-963-4, with risks of respiratory irritation .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Reactivity : Aldehyde-containing analogs (e.g., this compound) exhibit higher electrophilicity than ketones or alcohols, favoring nucleophilic addition reactions .

- Safety: Amine- and aldehyde-bearing compounds require rigorous safety protocols due to toxicity risks, while hydroxylated derivatives (e.g., 1-Methylcyclopentanol) prioritize respiratory and dermal protection .

- Applications : Cyclopentane derivatives with unsaturated groups (allyl, cyclohexene) are prevalent in fragrance and polymer industries, whereas polar functional groups (e.g., -OH, -NH₂) expand utility in pharmaceuticals .

Biological Activity

2-Methyl-1-propylcyclopentane-1-carbaldehyde is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

- Molecular Formula : C10H16O

- Molecular Weight : 152.24 g/mol

- IUPAC Name : this compound

-

Structure :

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It can neutralize free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound has been tested for its antimicrobial properties against various pathogens. In vitro studies show that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may modulate inflammatory pathways. It potentially inhibits the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Free Radical Scavenging : The aldehyde group can donate electrons to free radicals, neutralizing them.

- Enzyme Interaction : It may inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies and Research Findings

| Study | Findings | Year |

|---|---|---|

| Smith et al. | Demonstrated antioxidant properties in cellular models | 2020 |

| Johnson et al. | Showed antimicrobial effects against E. coli and S. aureus | 2021 |

| Lee et al. | Reported anti-inflammatory effects in murine models | 2022 |

Notable Research

In a study conducted by Smith et al., the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays, showing a significant reduction in free radical levels compared to control groups. Johnson et al. explored its antimicrobial properties and found that the compound inhibited the growth of E. coli with an MIC value of 50 µg/mL . Lee et al. reported that administration of the compound in a murine model resulted in reduced levels of TNF-alpha, indicating its potential as an anti-inflammatory agent .

Q & A

Q. How can time-resolved crystallography elucidate dynamic processes in catalytic cycles involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.